2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide
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Overview
Description
2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide is an organic compound that belongs to the class of amides. It features a cyano group, a fluorophenyl group, a furan ring, and a methylprop-2-enamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions.
Formation of the amide bond: The final step often involves coupling the cyano and fluorophenyl groups with the furan ring and the methylprop-2-enamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring.
Reduction: Reduction reactions could target the cyano group, converting it to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products
Oxidation: Products may include furan derivatives with additional oxygen functionalities.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might be related to signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(4-chlorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide
- 2-cyano-N-(4-bromophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide
Comparison
Compared to its analogs, 2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide might exhibit unique properties due to the presence of the fluorine atom, which can influence the compound’s reactivity, stability, and biological activity.
Properties
IUPAC Name |
2-cyano-N-(4-fluorophenyl)-3-(furan-2-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-18(13-6-4-12(16)5-7-13)15(19)11(10-17)9-14-3-2-8-20-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEATIPDOZWSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)F)C(=O)C(=CC2=CC=CO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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